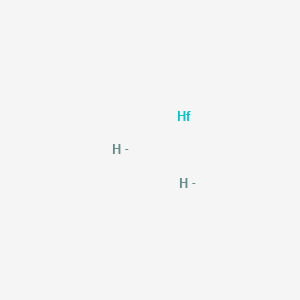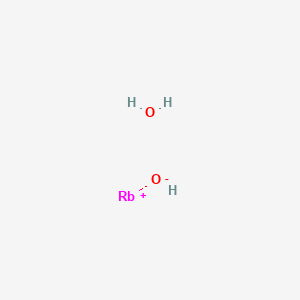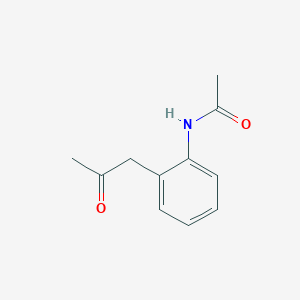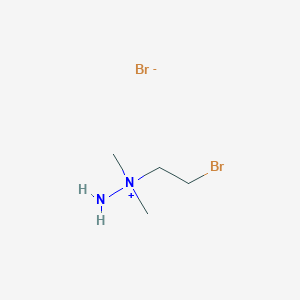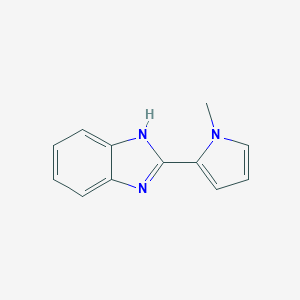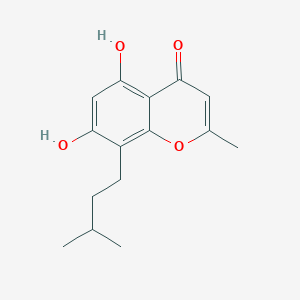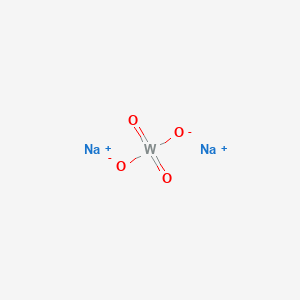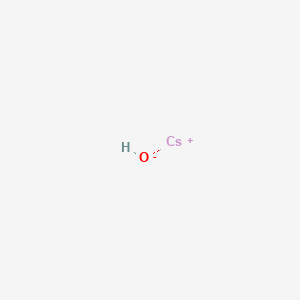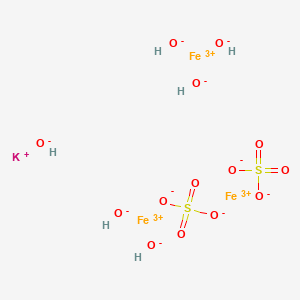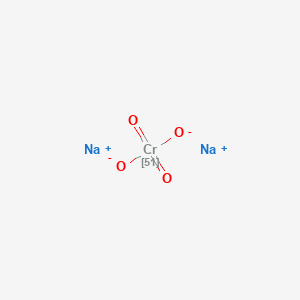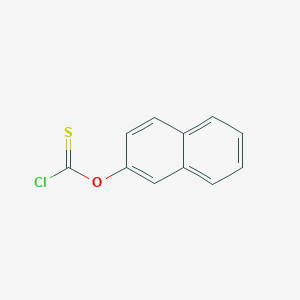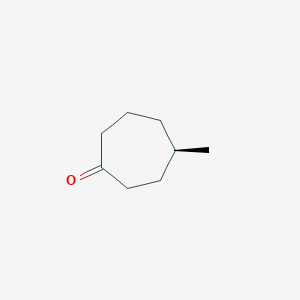
(4R)-4-Methylcycloheptan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-4-Methylcycloheptan-1-one, also known as Pulegone, is a cyclic ketone commonly found in the essential oils of various plants. It has a unique odor and flavor and is widely used in the fragrance and flavor industry. Apart from its commercial applications, Pulegone has also been studied for its potential therapeutic properties.
作用機序
The mechanism of action of (4R)-4-Methylcycloheptan-1-one is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways. (4R)-4-Methylcycloheptan-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It also inhibits the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation. (4R)-4-Methylcycloheptan-1-one has also been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
生化学的および生理学的効果
(4R)-4-Methylcycloheptan-1-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). (4R)-4-Methylcycloheptan-1-one has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. Additionally, (4R)-4-Methylcycloheptan-1-one has been shown to have analgesic and antipyretic effects.
実験室実験の利点と制限
(4R)-4-Methylcycloheptan-1-one has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. It also has a unique odor and flavor, making it easy to identify. However, (4R)-4-Methylcycloheptan-1-one has some limitations for lab experiments. It has a low solubility in water, making it difficult to use in aqueous solutions. Additionally, (4R)-4-Methylcycloheptan-1-one has a low stability at high temperatures, making it unsuitable for experiments that involve high temperatures.
将来の方向性
There are several future directions for the study of (4R)-4-Methylcycloheptan-1-one. One potential direction is the development of (4R)-4-Methylcycloheptan-1-one-based drugs for the treatment of various diseases. Another direction is the study of the potential synergistic effects of (4R)-4-Methylcycloheptan-1-one with other compounds. Additionally, the study of the pharmacokinetics and pharmacodynamics of (4R)-4-Methylcycloheptan-1-one can provide valuable insights into its therapeutic potential. Finally, the study of the potential toxicity of (4R)-4-Methylcycloheptan-1-one is essential for its safe use in various applications.
Conclusion:
In conclusion, (4R)-4-Methylcycloheptan-1-one is a cyclic ketone with a unique odor and flavor. It has various commercial applications in the fragrance and flavor industry and has also been studied for its potential therapeutic properties. (4R)-4-Methylcycloheptan-1-one has been shown to have antimicrobial, antifungal, anti-inflammatory, and antioxidant effects. It also has potential anticancer properties. (4R)-4-Methylcycloheptan-1-one can be synthesized through various methods, with the oxidation of menthone being the most commonly used method. While (4R)-4-Methylcycloheptan-1-one has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of (4R)-4-Methylcycloheptan-1-one, including the development of (4R)-4-Methylcycloheptan-1-one-based drugs and the study of its potential toxicity.
合成法
(4R)-4-Methylcycloheptan-1-one can be synthesized through various methods, including the oxidation of menthone, the reduction of piperitone, and the rearrangement of α-pinene oxide. The most commonly used method is the oxidation of menthone, which involves the use of oxidizing agents such as chromic acid or potassium permanganate. This method yields a high purity of (4R)-4-Methylcycloheptan-1-one, making it suitable for various applications.
科学的研究の応用
(4R)-4-Methylcycloheptan-1-one has been studied extensively for its potential therapeutic properties. It has been shown to have antimicrobial, antifungal, anti-inflammatory, and antioxidant effects. (4R)-4-Methylcycloheptan-1-one has also been studied for its potential anticancer properties. Studies have shown that (4R)-4-Methylcycloheptan-1-one can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
特性
CAS番号 |
13609-59-1 |
|---|---|
製品名 |
(4R)-4-Methylcycloheptan-1-one |
分子式 |
C8H14O |
分子量 |
126.2 g/mol |
IUPAC名 |
(4R)-4-methylcycloheptan-1-one |
InChI |
InChI=1S/C8H14O/c1-7-3-2-4-8(9)6-5-7/h7H,2-6H2,1H3/t7-/m1/s1 |
InChIキー |
WXVNSHRGPVHBPD-SSDOTTSWSA-N |
異性体SMILES |
C[C@@H]1CCCC(=O)CC1 |
SMILES |
CC1CCCC(=O)CC1 |
正規SMILES |
CC1CCCC(=O)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




